molecular formula C24H27N3O5 B10980726 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

Cat. No.: B10980726
M. Wt: 437.5 g/mol
InChI Key: GEXWASYIAXAHTJ-UHFFFAOYSA-N
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Description

4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridoindole core and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves multi-step organic reactions. The structure is confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridoindole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves modulation of key signaling pathways related to cell proliferation and apoptosis.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated due to its structural similarity to known neuroprotective agents. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Molecular docking studies have indicated that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Research : A study on related pyridoindole derivatives demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential for this compound to be developed as an anticancer agent.
  • Neuroprotection : In a recent investigation involving neuroprotective assays, compounds similar to this one were shown to reduce neuronal cell death induced by glutamate toxicity. This opens avenues for exploring its application in neurodegenerative disease models.
  • Anti-inflammatory Studies : The anti-inflammatory effects were evaluated using in vivo models where the administration of similar compounds resulted in reduced edema and inflammatory markers in animal models of arthritis.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference Study
AnticancerInduces apoptosis[Study on Pyridoindole Derivatives]
NeuroprotectionReduces oxidative stress[Neuroprotection Assays]
Anti-inflammatoryInhibits 5-lipoxygenase[Molecular Docking Studies]

Mechanism of Action

The mechanism of action of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

The compound 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridoindole core linked to a butanamide moiety and a trimethoxyphenyl group. These structural components contribute to its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC22H25N3O3
Molecular Weight375.45 g/mol
LogP2.0074
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area67.815 Ų

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, including:

1. Anticancer Activity
Research has shown that the compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve interaction with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth. For instance, studies have demonstrated its efficacy against human tumor cell lines such as LCLC-103H and A-427 .

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. It exhibits potency comparable to ascorbic acid in inhibiting free radical-induced lipid oxidation, suggesting potential applications in treating oxidative stress-related diseases .

3. Neuroprotective Effects
The structural similarity to known neuroprotective agents positions this compound as a candidate for further investigation in neurodegenerative disease models. Its interactions with enzymes involved in neuroprotection are under study .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and oxidative stress.
  • Receptor Modulation : Its interaction with specific receptors could modulate signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have explored the effects of this compound on different biological systems:

  • In Vitro Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability in cancer cell lines .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound to various targets. These studies suggest strong interactions with proteins involved in cancer pathways .

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

InChI

InChI=1S/C24H27N3O5/c1-30-20-12-15(13-21(31-2)24(20)32-3)25-22(28)8-9-23(29)27-11-10-19-17(14-27)16-6-4-5-7-18(16)26-19/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,28)

InChI Key

GEXWASYIAXAHTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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